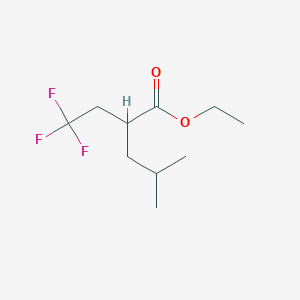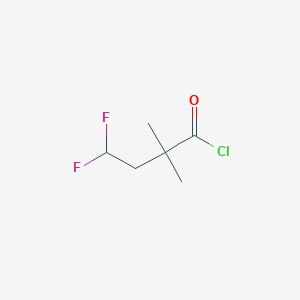![molecular formula C9H11N3OS B6432590 [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea CAS No. 5351-80-4](/img/structure/B6432590.png)
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea (abbreviated as E-1-4-HPETU) is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the family of thioureas, which are compounds containing a carbon-sulfur double bond. E-1-4-HPETU has been found to have several biochemical and physiological effects on organisms, and has been used in laboratory experiments to study a range of topics.
科学的研究の応用
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of enzymes such as phosphodiesterases and tyrosinases. It has also been studied for its potential as an antioxidant, and for its ability to protect cells from oxidative stress. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and for its ability to protect cells from damage caused by UV radiation.
作用機序
The mechanism of action of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea is not yet fully understood. However, it is known that the compound binds to the active sites of enzymes, such as phosphodiesterases and tyrosinases, and inhibits their activity. It is also known that the compound is an antioxidant, and is able to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. Additionally, this compound is thought to have anti-inflammatory properties, and is believed to reduce inflammation by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on organisms. In laboratory studies, the compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, the compound has been found to reduce inflammation and oxidative stress in cells, and to protect cells from damage caused by UV radiation.
実験室実験の利点と制限
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea has several advantages for use in laboratory experiments. It is easy to synthesize, and is relatively stable in solution. Additionally, it is non-toxic and does not have any known adverse effects on organisms. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, which can limit its use in certain types of experiments. Additionally, the compound is not very stable in the presence of light or heat, which can limit its use in some applications.
将来の方向性
There are several potential future directions for the use of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea in scientific research. One potential application is in the development of drugs to treat diseases such as cancer and Alzheimer’s disease. Additionally, the compound could be used in the development of cosmetics and skincare products, as it has been found to reduce inflammation and protect cells from damage caused by UV radiation. Additionally, the compound could be used in the development of food additives, as it has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. Finally, the compound could be used in the development of new materials, as it has been found to have antioxidant and anti-inflammatory properties.
合成法
The synthesis of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea is a multi-step process. It begins with the reaction of 4-hydroxyphenyl ethylideneaminothiourea (abbreviated as 4-HPETU) with paraformaldehyde in the presence of a base, such as NaOH or KOH. This reaction produces the desired this compound and a byproduct, formaldehyde. The formaldehyde must then be removed by distillation or other means. The resulting compound can then be purified by recrystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea involves the reaction of 4-hydroxybenzaldehyde with ethylenediamine to form the Schiff base, which is then reacted with thiourea to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethylenediamine", "thiourea" ], "Reaction": [ "Step 1: 4-hydroxybenzaldehyde is reacted with ethylenediamine in ethanol under reflux to form the Schiff base.", "Step 2: The Schiff base is then reacted with thiourea in ethanol under reflux to form [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea.", "Step 3: The product is then purified by recrystallization from ethanol." ] } | |
CAS番号 |
5351-80-4 |
分子式 |
C9H11N3OS |
分子量 |
209.27 g/mol |
IUPAC名 |
[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
InChIキー |
BIEMWXMGBNTEMI-WDZFZDKYSA-N |
異性体SMILES |
C/C(=N/NC(=S)N)/C1=CC=C(C=C1)O |
SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
正規SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)

![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6432584.png)
![N-[4-amino-2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6432598.png)
![(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6432599.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B6432603.png)
![6-methyl-3-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6432615.png)